1,4-Dimethoxy-2-(3-phenylpropyl)benzene
Description
1,4-Dimethoxy-2-(3-phenylpropyl)benzene is a methoxy-substituted aromatic compound characterized by a benzene core with two methoxy groups at the 1- and 4-positions and a 3-phenylpropyl substituent at the 2-position. Its molecular formula is C₁₇H₂₀O₂, with an average molecular mass of 272.34 g/mol (calculated). The 3-phenylpropyl group introduces steric bulk and aromatic conjugation, distinguishing it from simpler alkyl-substituted analogs. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced lipophilicity and thermal stability, making it relevant in organic synthesis and material science applications.
Properties
CAS No. |
118468-36-3 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-16-11-12-17(19-2)15(13-16)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3 |
InChI Key |
DZWYIIIZEYSOFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(3-phenylpropyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, nitric acid, or sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Scientific Research Applications
1,4-Dimethoxy-2-(3-phenylpropyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(3-phenylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. The methoxy groups and the phenylpropyl moiety play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 3-phenylpropyl group in the target compound increases molecular weight and hydrophobicity compared to isobutyl and isopropyl analogs.
- Functional Group Diversity : Caffeic acid, with hydroxyl and carboxylic acid groups, exhibits high polarity and bioactivity, contrasting sharply with the methoxy-dominated analogs .
Research Findings and Trends
Stability and Reactivity
- Thermal Stability : The 3-phenylpropyl group in the target compound likely increases melting/boiling points compared to isobutyl and isopropyl analogs, though experimental data are needed.
- Oxidative Resistance: Methoxy groups in all analogs provide moderate oxidation resistance, whereas caffeic acid’s phenolic hydroxyl groups make it prone to oxidation .
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